

Addressing configurational stability issues in ARS-1620 synthesis

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Compound of Interest

Compound Name: ARS-1620 intermediate

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Technical Support Center: Synthesis of ARS-1620

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address configurational stability issues encountered during the synthesis of ARS-1620, a potent and selective covalent inhibitor of KRAS G12C.

Frequently Asked Questions (FAQs)

Q1: What is the primary configurational stability issue in ARS-1620 synthesis?

A1: The primary configurational stability issue in the synthesis of ARS-1620 is atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond.^{[1][2]} In the case of ARS-1620, the bulky substituents on the biaryl scaffold restrict free rotation, leading to the existence of stable or slowly interconverting rotational isomers (atropisomers). The desired biological activity of ARS-1620 is specific to a single atropisomer, the (S)-enantiomer.^[3]

Q2: How are atropisomers classified, and which class does ARS-1620 belong to?

A2: Atropisomers are generally classified into three classes based on their rotational energy barrier (ΔG^\ddagger) and half-life ($t_{1/2}$) for interconversion at a given temperature. While the specific rotational barrier for ARS-1620 is not publicly available, its analogs and the related drug

sotorasib are known to have configurationally stable atropisomers, suggesting they fall into Class 2 or 3.

Table 1: Classification of Atropisomers

| Class | Rotational Energy Barrier (ΔG^\ddagger) | Half-life ($t_{1/2}$) of Interconversion | Characteristics |
|---------|---|--|---|
| Class 1 | < 20 kcal/mol | < minutes | Rapidly equilibrating, generally considered achiral. |
| Class 2 | 20-30 kcal/mol | minutes to days | Interconversion is observable on a practical timescale. |
| Class 3 | > 30 kcal/mol | months to years | Separable and configurationally stable. |

Q3: Why is controlling the atropisomeric configuration of ARS-1620 critical?

A3: Controlling the atropisomeric configuration is critical because the pharmacological activity of ARS-1620 is stereospecific. The (S)-atropisomer is the active enantiomer that binds to and inhibits KRAS G12C.[3][4] The inactive (R)-atropisomer may contribute to off-target effects or be considered an impurity. Therefore, for therapeutic efficacy and safety, it is essential to synthesize and isolate the desired (S)-atropisomer.

Q4: What are the general strategies to manage atropisomerism during drug development?

A4: There are several strategies to manage atropisomerism in drug design and synthesis:

- Symmetrization: Modify the molecule to remove the chiral axis.
- Engineering Faster Rotation: Redesign the molecule to lower the rotational barrier, forcing it into Class 1.

- **Hindering Bond Rotation:** Increase the rotational barrier to create a stable Class 3 atropisomer that can be isolated.
- **Administering as a Racemate/Mixture:** If the isomers interconvert rapidly in vivo or if the inactive isomer is benign, the compound may be administered as a mixture.
- **Asymmetric Synthesis:** Employing chiral catalysts or auxiliaries to selectively synthesize the desired atropisomer.
- **Chiral Separation:** Separating the atropisomers after synthesis using techniques like chiral chromatography.^{[5][6]}

Troubleshooting Guide

Problem 1: My synthesis of ARS-1620 yields a mixture of atropisomers. How can I isolate the desired (S)-atropisomer?

Solution: Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating atropisomers.^{[7][8][9]}

- **Column Selection:** Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating biaryl atropisomers. A screening of different chiral columns is recommended to find the one with the best resolution.
- **Mobile Phase Optimization:** A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents should be optimized to achieve baseline separation.
- **Temperature Control:** Low-temperature chromatography can be critical to prevent on-column interconversion of the atropisomers, especially for Class 2 atropisomers.^{[7][9]}

Problem 2: I am observing interconversion of the separated atropisomers during storage or subsequent experimental steps. How can I prevent this?

Solution: The stability of the separated atropisomers depends on the rotational energy barrier and the temperature.

- **Low-Temperature Storage:** Store the isolated atropisomers at low temperatures (e.g., -20°C or -80°C) to minimize thermal racemization.
- **Solvent Choice:** The rate of interconversion can be solvent-dependent. It is advisable to store the compound in a solvent in which it is stable, or as a solid.
- **Temperature Control During Experiments:** For subsequent experiments, maintain low temperatures whenever possible to preserve the isomeric purity.

Problem 3: How can I determine the rotational energy barrier (ΔG^\ddagger) and the half-life ($t_{1/2}$) of the atropisomers in my ARS-1620 sample?

Solution: Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to study the dynamics of atropisomer interconversion.^{[2][10][11][12][13]}

- **Principle:** At low temperatures, the rotation around the chiral axis is slow on the NMR timescale, and distinct signals for each atropisomer are observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak at the coalescence temperature (T_c), and finally sharpen to a time-averaged signal at higher temperatures.
- **Data Analysis:** The rotational energy barrier (ΔG^\ddagger) can be calculated from the coalescence temperature (T_c) and the chemical shift difference ($\Delta\nu$) of the signals at low temperature using the Eyring equation. The half-life ($t_{1/2}$) of interconversion can then be determined at different temperatures.

Representative Experimental Protocols

Disclaimer: A detailed, publicly available synthesis protocol for ARS-1620 with explicit atropisomer control is not available. The following protocols are representative methodologies based on the synthesis of related KRAS G12C inhibitors and general principles of atropisomer separation and analysis.

Representative Chiral HPLC Separation of Atropisomers

This protocol describes a general method for the analytical or semi-preparative separation of biaryl atropisomers.

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Condition |
|----------------------|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Chiral Column | e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (may need to be lowered to prevent on-column racemization) |
| Detection Wavelength | e.g., 254 nm |
| Sample Preparation | Dissolve the atropisomeric mixture in the mobile phase |

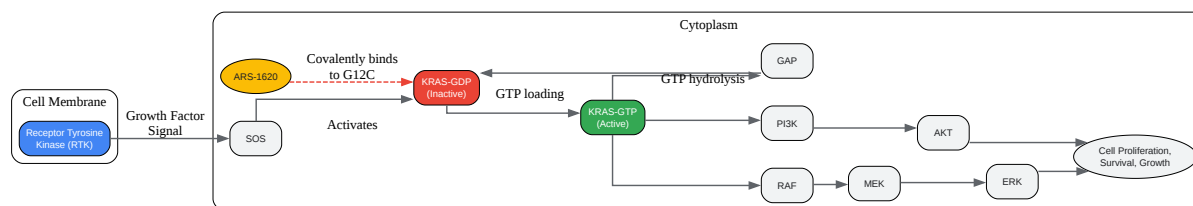
Representative VT-NMR for Rotational Barrier Determination

This protocol outlines the general steps for determining the rotational energy barrier of atropisomers using VT-NMR.

Table 3: Representative VT-NMR Experimental Parameters

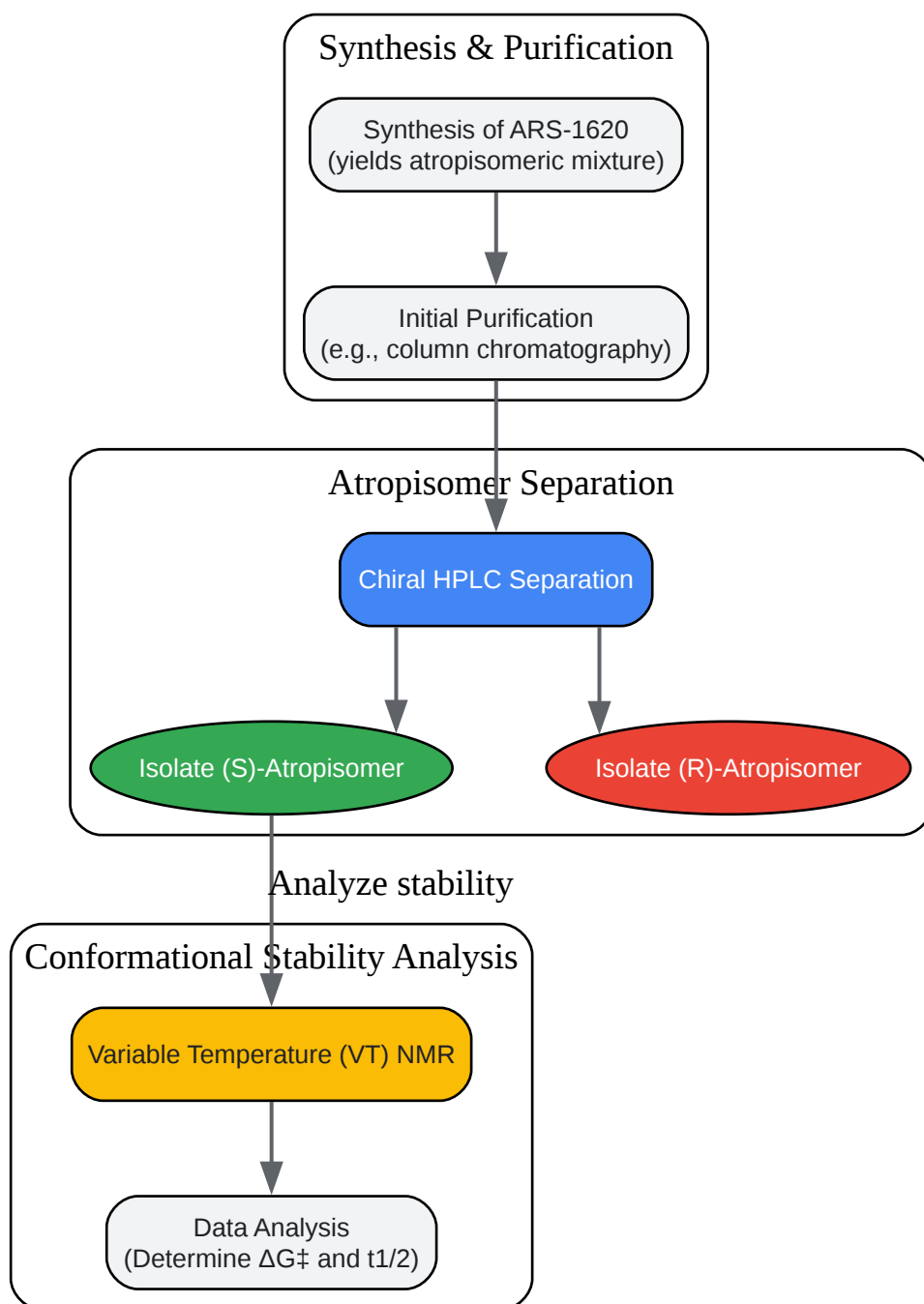
| Parameter | Condition |
|-------------------|--|
| Instrument | NMR Spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit |
| Solvent | A high-boiling point deuterated solvent (e.g., DMSO-d ₆ , toluene-d ₈) |
| Temperature Range | From a low temperature where distinct signals are observed (e.g., 25°C) to a temperature above coalescence (e.g., 120°C), in increments of 10-20°C |
| Data Acquisition | Acquire a ¹ H NMR spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes at each new temperature |
| Data Analysis | Identify a pair of well-resolved signals corresponding to the two atropisomers. Determine the coalescence temperature (T _c) and the chemical shift difference (Δν) at low temperature. Calculate ΔG [‡] using the appropriate formula. |

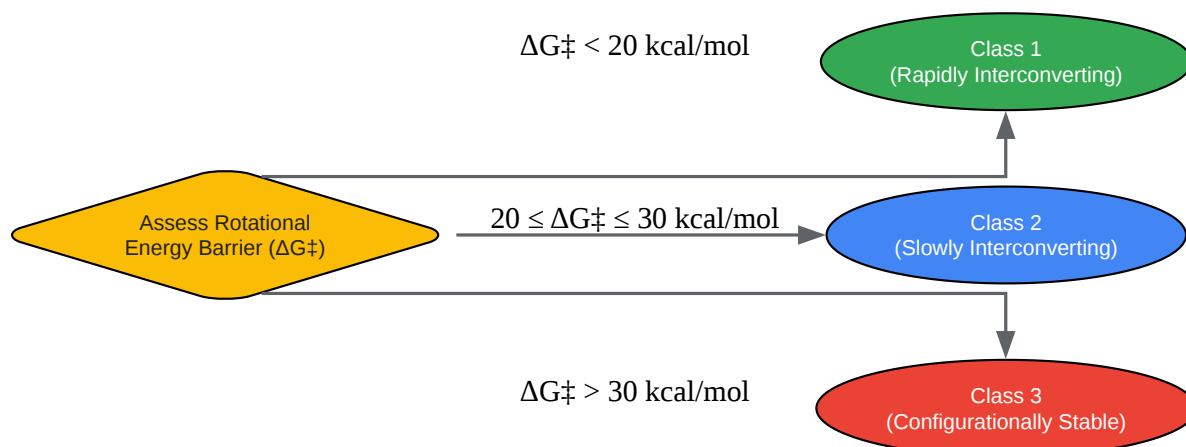
Visualizations



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Caption: KRAS Signaling Pathway and the Mechanism of Action of ARS-1620.





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